(R)-1-methylpiperidin-3-amine
Overview
Description
(R)-1-methylpiperidin-3-amine is a chiral amine that is of interest in the field of organic synthesis due to its potential use as an intermediate in the production of various pharmaceutical compounds. The synthesis and manipulation of such chiral amines are crucial for the development of enantioselective drugs.
Synthesis Analysis
The synthesis of related chiral piperidine derivatives has been reported in several studies. For instance, a concise, enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine was developed from (S)-(-)-α-methyl-4-pyridinemethanol, utilizing an Overman rearrangement as a key step . Another study describes the stereoselective synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate through an asymmetric Michael addition and a stereoselective alkylation . These methods highlight the importance of stereocontrol in the synthesis of chiral amines.
Molecular Structure Analysis
The molecular structure of chiral amines like (R)-1-methylpiperidin-3-amine is characterized by the presence of a stereocenter, which imparts chirality to the molecule. The conformation of the piperidine ring and the positioning of substituents are crucial for the observed selectivity during synthesis . Techniques such as IR, ^1H NMR, and ^13C NMR are typically used to confirm the structure of such compounds .
Chemical Reactions Analysis
Chiral amines undergo various chemical reactions that are essential in the synthesis of pharmaceuticals. For example, the Grignard reaction, oxidation, substitution, oximation, and reduction are steps involved in the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide . The choice of reducing agents and catalysts can significantly affect the yield and purity of the final product, as well as the environmental impact of the process.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral amines like (R)-1-methylpiperidin-3-amine are influenced by their molecular structure. These properties are important for the compound's reactivity and its behavior in different phases of drug synthesis. While specific data on (R)-1-methylpiperidin-3-amine is not provided, related compounds exhibit properties that are carefully optimized for high yield and selectivity in synthesis, as well as for the development of environmentally friendly processes .
Scientific Research Applications
Ruthenium-Catalyzed Intramolecular Oxidative Amination of Aminoalkenes
(R)-1-methylpiperidin-3-amine has been utilized in catalytic systems for the oxidative amination of aminoalkenes. Specifically, a study demonstrated the use of [RuCl2(CO)3]2/dppp as a catalyst in N-methylpiperidine for the synthesis of cyclic imines and indoles, achieving excellent yields (Kondo, Okada & Mitsudo, 2002).
Ionic Liquids Based on 3-Methylpiperdinium Cation Core
Research on ionic liquids has explored the production of a range of room temperature ionic liquids from 3-methylpiperidine, a derivative of (R)-1-methylpiperidin-3-amine. These liquids exhibit unique properties such as electrochemical stability, making them potential alternatives for electrolytes in various applications (Belhocine et al., 2015).
Conformational Analysis through NMR Shieldings
A study focused on the calculation of absolute shieldings of various amines, including 1-methylpiperidine, for conformational analysis. This research aids in understanding the structural attributes of amines like (R)-1-methylpiperidin-3-amine (Alkorta & Elguero, 2004).
Role in Catalysis
(R)-1-methylpiperidin-3-amine and its derivatives have been studied in various catalytic processes. For instance, the role of 2-methylpiperidine, a related compound, was analyzed in the hydrodesulfurization of dibenzothiophene over different catalysts (Egorova & Prins, 2006).
Reductive Amination of Diarylpiperidinones
The compound's derivatives are utilized in the synthesis of important chemical structures. A study detailed the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, leading to products used in pharmaceuticals (Senguttuvan, Murugavelu & Nagarajan, 2013).
Expansion of the Imine Reductase Toolbox
In the pharmaceutical industry, chiral amines are valuable building blocks. A research explored the characterization of new imine reductases (IREDs) and their application in producing chiral amines like (R)-2-methylpiperidine with high enantioselectivity (Wetzl et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves identifying areas of further research. It could include potential applications, modifications to improve its properties, or investigation into its mechanism of action.
For a specific compound like “®-1-methylpiperidin-3-amine”, you would need to look up these details in scientific literature or databases. If you have access to a library or a database like PubMed, you could search for this compound to find relevant papers. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re having trouble finding information, it might be helpful to consult with a chemist or a librarian. They can often provide guidance on how to find and interpret chemical information.
properties
IUPAC Name |
(3R)-1-methylpiperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSACHHNFDNCNB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428661 | |
Record name | (R)-1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-methylpiperidin-3-amine | |
CAS RN |
1001353-92-9 | |
Record name | (R)-1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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